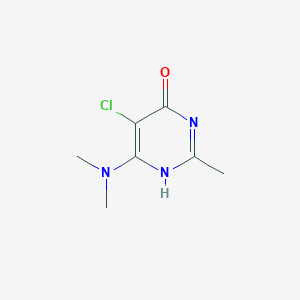
5-chloro-6-(dimethylamino)-2-methyl-1H-pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-6-(dimethylamino)-2-methyl-1H-pyrimidin-4-one is a chemical compound with a unique structure and significant biological activity.
Métodos De Preparación
The synthesis of 5-chloro-6-(dimethylamino)-2-methyl-1H-pyrimidin-4-one involves several steps, including the use of specific reagents and reaction conditions. The preparation methods can be divided into synthetic routes and industrial production methods:
-
Synthetic Routes: : The compound is typically synthesized through a series of chemical reactions that involve the use of halogenated hydrocarbons and catalysts. For example, one method involves the C-H alkylation reaction using N-protective indole and halogenated hydrocarbons under the action of a manganese catalyst .
-
Industrial Production Methods: : Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced technologies and equipment to optimize the reaction conditions and minimize by-products .
Análisis De Reacciones Químicas
5-chloro-6-(dimethylamino)-2-methyl-1H-pyrimidin-4-one undergoes various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
-
Reduction: : Reduction reactions involve the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride .
-
Substitution: : Substitution reactions involve the replacement of one functional group with another. These reactions can be facilitated by using specific catalysts and reagents .
Aplicaciones Científicas De Investigación
5-chloro-6-(dimethylamino)-2-methyl-1H-pyrimidin-4-one has a wide range of applications in scientific research, including:
-
Chemistry: : The compound is used as a reagent in various chemical reactions and synthesis processes. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methods.
-
Biology: : In biological research, this compound is used to study cellular processes and molecular interactions. It has been shown to have significant effects on cell signaling pathways and gene expression.
-
Medicine: : The compound has potential therapeutic applications due to its biological activity. It is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.
-
Industry: : this compound is used in the development of new materials and industrial processes. Its unique properties make it valuable for applications in fields such as materials science and nanotechnology .
Mecanismo De Acción
The mechanism of action of 5-chloro-6-(dimethylamino)-2-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This can lead to changes in cellular processes and signaling pathways, ultimately affecting the biological activity of the compound .
Propiedades
IUPAC Name |
5-chloro-6-(dimethylamino)-2-methyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-4-9-6(11(2)3)5(8)7(12)10-4/h1-3H3,(H,9,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTUIOFVQNTWQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C(=C(N1)N(C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C(=C(N1)N(C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5,7-dichloro-4H-imidazo[4,5-b]pyridine](/img/structure/B7853496.png)
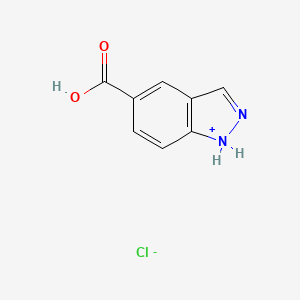
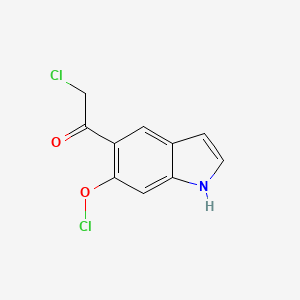
![6-methylsulfanyl-1H-pyrimido[5,4-d]pyrimidin-4-one](/img/structure/B7853525.png)

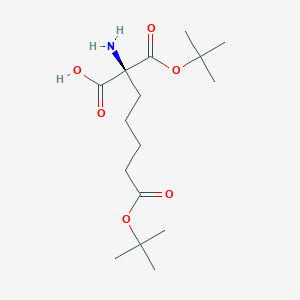

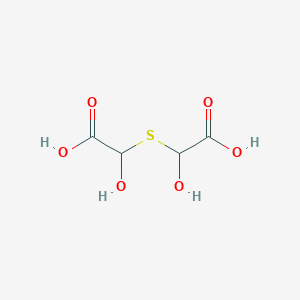

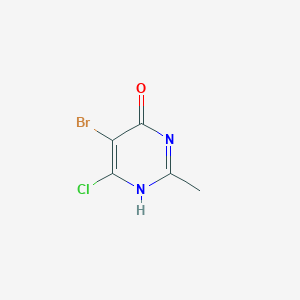

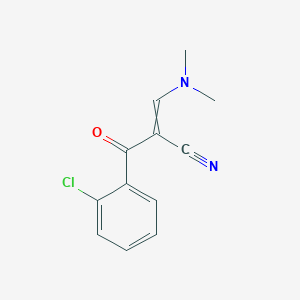
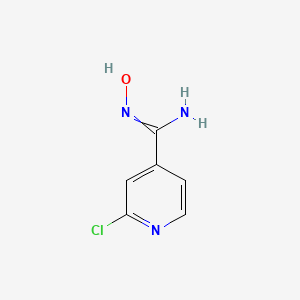
![3-[4-(Benzyloxy)-3-bromophenyl]acrylic acid](/img/structure/B7853604.png)
